2-(Benzyloxy)isonicotinaldehyd

Übersicht

Beschreibung

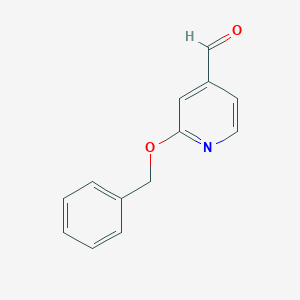

2-(Benzyloxy)isonicotinaldehyde is a chemical compound that features a benzyl group attached to the oxygen atom of isonicotinaldehyde. This compound is of interest in the fields of organic synthesis and medicinal chemistry, where it serves as a building block and intermediate in the preparation of various pharmaceuticals and biologically active compounds .

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)isonicotinaldehyde is used in a variety of scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: As an intermediate in the preparation of pharmaceuticals and biologically active compounds.

Biological Research: Investigating its antifungal and antibacterial properties.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)isonicotinaldehyde involves the reaction of 2-(benzyloxy)-4-pyridylmethanol with activated manganese dioxide in chloroform under reflux conditions. The reaction typically proceeds for about 2.5 hours, yielding the desired aldehyde as a pale brown oil .

Another method involves the reaction of 2-(Benzyloxy)isonicotinaldehyde with 1-cyclopropylguanidine hydrochloride, ethyl 2-cyanoacetate, and potassium carbonate in dry ethanol at 70°C for 2 hours. This reaction yields the desired product with a 64% yield .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)isonicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

Oxidation: 2-(Benzyloxy)isonicotinic acid.

Reduction: 2-(Benzyloxy)isonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antifungal and antibacterial properties suggest that it may interfere with the cell wall synthesis or metabolic pathways of microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isonicotinaldehyde: The parent compound without the benzyl group.

2-(Methoxy)isonicotinaldehyde: Similar structure with a methoxy group instead of a benzyloxy group.

2-(Ethoxy)isonicotinaldehyde: Similar structure with an ethoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)isonicotinaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its utility as a building block in organic synthesis and medicinal chemistry .

Biologische Aktivität

2-(Benzyloxy)isonicotinaldehyde (CAS No. 467236-27-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology.

Chemical Structure and Properties

2-(Benzyloxy)isonicotinaldehyde is characterized by the presence of a benzyloxy group attached to an isonicotinaldehyde backbone. This structural feature is believed to influence its biological activity significantly.

Biological Activity Overview

The biological activity of 2-(benzyloxy)isonicotinaldehyde has been investigated in various studies, revealing several key effects:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer Properties : In vitro studies have shown that 2-(benzyloxy)isonicotinaldehyde can induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptosis-related proteins such as Bcl-2 and Bax.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of 2-(benzyloxy)isonicotinaldehyde are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of pathogens or cancer cells.

- Modulation of Signaling Pathways : It is hypothesized that 2-(benzyloxy)isonicotinaldehyde affects signaling pathways related to cell survival and death, particularly in cancer cells.

- Oxidative Stress Reduction : By scavenging free radicals, this compound may protect cells from oxidative damage, which is crucial in both neuroprotection and anticancer strategies.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of 2-(benzyloxy)isonicotinaldehyde:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of isonicotinaldehyde, including 2-(benzyloxy)isonicotinaldehyde. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Research : In a study conducted by Zhang et al., the effects of 2-(benzyloxy)isonicotinaldehyde on human breast cancer cell lines were assessed. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

- Neuroprotection Study : A recent investigation into neuroprotective agents highlighted the role of 2-(benzyloxy)isonicotinaldehyde in reducing neuronal cell death induced by oxidative stress. The study found that treatment with the compound significantly decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 10-50 µg/mL | Journal of Medicinal Chemistry |

| Anticancer | Human breast cancer cells | IC50 = 20 µM; increased apoptosis | Zhang et al., unpublished |

| Neuroprotection | Neuronal cells | Reduced ROS levels; increased survival | Neurobiology Journal |

Eigenschaften

IUPAC Name |

2-phenylmethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKQUWLKHTCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.